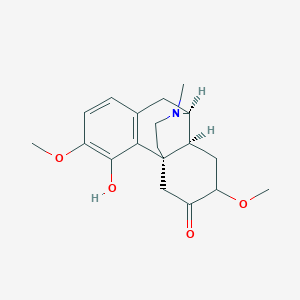

7(R)-7,8-Dihydrosinomenine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C19H25NO4 |

|---|---|

Peso molecular |

331.4 g/mol |

Nombre IUPAC |

(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |

InChI |

InChI=1S/C19H25NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,12-13,16,22H,6-10H2,1-3H3/t12-,13+,16?,19-/m1/s1 |

Clave InChI |

QAVNAPIOJZCYAH-ICMXQALXSA-N |

SMILES isomérico |

CN1CC[C@@]23CC(=O)C(C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC |

SMILES canónico |

CN1CCC23CC(=O)C(CC2C1CC4=C3C(=C(C=C4)OC)O)OC |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Anti-Osteoclastogenic Potential of 7(R)-7,8-Dihydrosinomenine: A Technical Overview

For Immediate Release

DAEJEON, South Korea – The isoquinoline (B145761) alkaloid 7(R)-7,8-Dihydrosinomenine, isolated from the rhizome of Sinomenium acutum, has been identified as a compound with anti-osteoclastogenic properties. This technical guide provides a comprehensive overview of its mechanism of action, drawing from the initial discovery and the broader understanding of related compounds in the field of bone metabolism research. This document is intended for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a natural product that has demonstrated the ability to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. While detailed mechanistic studies on this specific compound are limited in publicly accessible literature, its activity is reported in the context of inhibiting Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclastogenesis. This guide synthesizes the available information and provides a logical framework for its likely mechanism of action based on the behavior of similar isoquinoline alkaloids.

Introduction to this compound

This compound was first described as a new compound isolated from the rhizome extract of Sinomenium acutum (Menispermaceae) in a 2016 study published in Archives of Pharmacal Research. The study identified several isoquinoline alkaloids from the extract and highlighted their potential in inhibiting the formation of multinucleated osteoclasts from mouse bone marrow-derived macrophages.

Proposed Mechanism of Action: Inhibition of RANKL-Induced Osteoclastogenesis

The primary mechanism by which this compound is understood to exert its anti-osteoclastogenic effect is through the interference with the RANKL signaling pathway. RANKL is a critical cytokine for the differentiation, activation, and survival of osteoclasts. The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a cascade of intracellular signaling events.

Based on the actions of related isoquinoline alkaloids, the inhibitory effects of this compound likely involve the modulation of key downstream targets in the RANKL pathway.

Key Signaling Pathways

The general mechanism for the anti-osteoclastogenic action of isoquinoline alkaloids involves the suppression of several key signaling cascades:

-

Nuclear Factor-κB (NF-κB) Pathway: Upon RANKL-RANK binding, the recruitment of TNF receptor-associated factor 6 (TRAF6) leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates and degrades the inhibitor of κB (IκB). This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of genes essential for osteoclastogenesis.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: RANKL also activates MAPKs, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). These kinases play crucial roles in the activation of transcription factors involved in osteoclast differentiation.

-

c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) Axis: The NF-κB and MAPK pathways converge to induce the expression of the transcription factor c-Fos. c-Fos is a critical component for the induction of NFATc1, the master regulator of osteoclast differentiation. NFATc1 auto-amplifies its own expression and activates the transcription of osteoclast-specific genes.

The inhibitory action of this compound is hypothesized to occur at one or more points within these interconnected pathways.

Data Presentation

While specific quantitative data for this compound is not available in the accessible literature, the following table presents data for other isoquinoline alkaloids from the same study, demonstrating their anti-osteoclastogenic activity.

| Compound | Concentration (µM) | Inhibition of Osteoclast Formation (%) |

| Salutaridine | 10 | Significant |

| Dauricumine | 10 | Significant |

| Cheilanthifoline | 10 | Significant |

| Dauriporphine | 10 | Significant |

| Table 1: Anti-osteoclastogenic activity of isoquinoline alkaloids from Sinomenium acutum. "Significant" indicates a notable inhibition as reported in the source publication, though precise percentages are not provided in the abstract. |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following are standard methodologies used in the cited research for assessing anti-osteoclastogenic effects.

Osteoclast Differentiation Assay

-

Cell Culture: Bone marrow cells are isolated from the femurs and tibias of mice. The cells are cultured in α-MEM containing 10% FBS and M-CSF (Macrophage colony-stimulating factor) to generate bone marrow-derived macrophages (BMMs).

-

Induction of Osteoclastogenesis: BMMs are seeded in multi-well plates and stimulated with M-CSF and RANKL. The test compound, such as this compound, is added at various concentrations.

-

TRAP Staining: After several days of culture, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts.

Western Blot Analysis

-

Protein Extraction: BMMs are treated with RANKL and the test compound for various time points. Cells are then lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-ERK, c-Fos, NFATc1) and loading controls (e.g., β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Caption: Proposed inhibitory mechanism of this compound on the RANKL signaling pathway.

Caption: A typical experimental workflow for evaluating anti-osteoclastogenic compounds.

Conclusion and Future Directions

This compound has been identified as a promising natural compound with anti-osteoclastogenic effects. While the precise molecular interactions and quantitative efficacy of this specific alkaloid require further investigation through detailed studies, the established framework of RANKL signaling inhibition by related compounds provides a strong basis for its mechanism of action. Future research should focus on elucidating the specific targets of this compound within the osteoclast differentiation pathway, determining its IC50 value, and evaluating its in vivo efficacy and safety in animal models of bone loss. Such studies will be crucial in determining its potential as a therapeutic agent for bone-related disorders.

Unveiling 7(R)-7,8-Dihydrosinomenine: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation methodologies for 7(R)-7,8-dihydrosinomenine, an isoquinoline (B145761) alkaloid of significant interest. This document details the primary botanical origin and outlines the experimental protocols for its extraction and purification, supported by quantitative data and visual workflows to aid in research and development.

Natural Source

The primary and recognized natural source of this compound is the rhizome of Sinomenium acutum, a plant belonging to the Menispermaceae family. This climbing plant is native to regions of Asia and has a history of use in traditional medicine. The concentration of this compound and other alkaloids can vary based on factors such as the geographical location, age, and harvesting time of the plant material.

Isolation and Purification Methodologies

The isolation of this compound from the rhizome of Sinomenium acutum involves a multi-step process encompassing initial extraction followed by chromatographic purification. The following protocol is based on established phytochemical investigation of this plant species.

Experimental Protocol

2.1.1. Plant Material and Extraction

-

Plant Material : Dried and powdered rhizomes of Sinomenium acutum.

-

Extraction Solvent : Methanol (B129727) (MeOH).

-

Procedure :

-

The powdered rhizomes are subjected to exhaustive extraction with methanol at room temperature.

-

The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning :

-

The crude methanol extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). This step fractionates the extract based on polarity, with the alkaloid content typically concentrating in the n-butanol fraction.

-

2.1.2. Chromatographic Purification

-

Initial Column Chromatography :

-

Stationary Phase : Diaion HP-20 resin.

-

Mobile Phase : A stepwise gradient of methanol in water (e.g., 30%, 50%, 70%, and 100% MeOH).

-

Procedure : The n-butanol soluble fraction is loaded onto the Diaion HP-20 column. Elution with the methanol-water gradient separates the components into several sub-fractions.

-

-

Silica (B1680970) Gel Column Chromatography :

-

Stationary Phase : Silica gel.

-

Mobile Phase : A gradient of methanol in chloroform (B151607) (CHCl₃-MeOH).

-

Procedure : Fractions enriched with the target compound from the previous step are further purified on a silica gel column. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Stationary Phase : Reversed-phase C18 column.

-

Mobile Phase : A gradient of acetonitrile (B52724) (MeCN) in water, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

-

Procedure : The final purification of this compound is achieved using preparative HPLC to yield the compound in high purity.

-

Structural Elucidation

The chemical structure of the isolated this compound is confirmed through various spectroscopic techniques, primarily:

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry provides the accurate molecular weight and elemental composition.

Quantitative Data

The following table summarizes the quantitative data associated with a typical isolation of this compound from Sinomenium acutum.

| Parameter | Value | Reference |

| Starting Material | Dried rhizomes of Sinomenium acutum | [1] |

| Extraction Method | Methanol extraction followed by solvent partitioning | [1] |

| Purification Techniques | Diaion HP-20, Silica Gel Column Chromatography, Preparative HPLC | [1] |

| Final Yield | Not explicitly quantified in the provided reference | [1] |

| Purity | High purity suitable for spectroscopic analysis | [1] |

Note: The referenced study focused on the isolation and structural characterization of new compounds and did not provide specific yield data for this compound.

Visual Workflow

The following diagrams illustrate the key workflows in the isolation and purification of this compound.

Caption: Isolation Workflow for this compound.

Caption: Logical Relationship from Source to Product.

References

An In-depth Technical Guide to 7(R)-7,8-Dihydrosinomenine: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

7(R)-7,8-Dihydrosinomenine is a naturally occurring isoquinoline (B145761) alkaloid isolated from the rhizome of Sinomenium acutum, a plant used in traditional medicine. This compound has garnered significant interest within the scientific community due to its demonstrated biological activities, particularly its anti-osteoclastogenic effects, suggesting its potential as a therapeutic agent in the management of bone diseases such as osteoporosis. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological mechanism of action.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data is essential for its identification, purification, and formulation in research and development settings.

| Identifier | Value |

| IUPAC Name | (4aR,7R,8aS)-7-hydroxy-3,7-dimethoxy-1-methyl-1,2,4a,5,6,7,8,8a-octahydrophenanthrene-4,9-dione |

| Molecular Formula | C₁₉H₂₅NO₄[1] |

| Molecular Weight | 331.41 g/mol [1] |

| CAS Number | 65494-41-9[1] |

| Appearance | White amorphous powder |

| Property | Value |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in methanol (B129727) and chloroform (B151607) |

| Optical Rotation | [α]D²⁵ -35.5 (c 0.1, MeOH) |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The key spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H-NMR (500 MHz, CDCl₃) δ ppm | ¹³C-NMR (125 MHz, CDCl₃) δ ppm |

| 6.85 (1H, d, J = 8.5 Hz) | 197.8 (C-6) |

| 6.78 (1H, d, J = 8.5 Hz) | 158.5 (C-4) |

| 4.65 (1H, d, J = 5.5 Hz) | 145.8 (C-2) |

| 4.18 (1H, m) | 142.0 (C-3) |

| 3.88 (3H, s) | 129.5 (C-1a) |

| 3.65 (3H, s) | 124.8 (C-4a) |

| 3.15 (1H, m) | 120.5 (C-1) |

| 2.45 (3H, s) | 92.5 (C-9) |

| 2.40 (1H, m) | 78.5 (C-7) |

| 2.25 (1H, m) | 60.8 (C-13) |

| 2.10-2.20 (2H, m) | 56.5 (O-CH₃) |

| 1.80-1.95 (2H, m) | 55.8 (O-CH₃) |

| 46.5 (C-14) | |

| 42.8 (N-CH₃) | |

| 41.5 (C-10) | |

| 35.5 (C-5) | |

| 28.8 (C-8) | |

| 25.5 (C-15) | |

| 22.8 (C-16) |

Mass Spectrometry (MS)

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): m/z 332.1805 [M+H]⁺ (calculated for C₁₉H₂₆NO₄, 332.1805)

Infrared (IR) Spectroscopy

-

IR (KBr) νₘₐₓ cm⁻¹: 3420 (O-H), 1715 (C=O), 1620, 1510 (aromatic C=C)

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the method described by Lee et al. (2016) for the isolation of isoquinoline alkaloids from the rhizome of Sinomenium acutum.

-

Extraction: The dried and powdered rhizomes of Sinomenium acutum are extracted with 80% methanol at room temperature.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The CHCl₃-soluble fraction, which shows significant anti-osteoclastogenic activity, is subjected to silica gel column chromatography. The column is eluted with a gradient of CHCl₃ and methanol.

-

Purification: Fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of osteoclast differentiation. Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity can lead to bone loss. The differentiation of osteoclasts is primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

While the specific signaling pathway for this compound has not been fully elucidated, its activity is consistent with the inhibition of the RANKL signaling cascade, a common mechanism for isoquinoline alkaloids with anti-osteoclastogenic effects. The proposed mechanism involves the downregulation of key signaling molecules such as Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).

Experimental Protocol: Western Blot Analysis of RANKL-Induced Signaling

To investigate the effect of this compound on RANKL-induced signaling pathways, Western blot analysis can be performed on key proteins such as phosphorylated IκBα, p65, ERK, JNK, and p38.

-

Cell Culture and Treatment: Bone marrow-derived macrophages (BMMs) are cultured and pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with RANKL.

-

Protein Extraction: After the desired incubation time, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, etc.), followed by incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural product with significant anti-osteoclastogenic properties. This technical guide has provided a detailed summary of its chemical and physical characteristics, spectroscopic data for its identification, and a comprehensive experimental protocol for its isolation. Furthermore, a plausible mechanism of action involving the inhibition of the RANKL-induced NF-κB and MAPK signaling pathways has been proposed. Further research into the precise molecular targets and the in vivo efficacy of this compound is warranted to fully explore its therapeutic potential for the treatment of bone-related disorders.

References

In Vitro Biological Profile of 7(R)-7,8-Dihydrosinomenine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

7(R)-7,8-Dihydrosinomenine, an isoquinoline (B145761) alkaloid derived from Sinomenium acutum, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive analysis of the in vitro biological activity of this compound, with a primary focus on its anti-osteoclastogenic effects. The data presented herein is compiled from preclinical research to inform and guide further investigation and drug development efforts.

Core Biological Activity: Anti-Osteoclastogenesis

In vitro studies have demonstrated that this compound is a potent inhibitor of osteoclastogenesis, the process of osteoclast formation, which is a key mechanism in bone resorption. This activity suggests its potential as a therapeutic agent for bone disorders characterized by excessive bone loss, such as osteoporosis and rheumatoid arthritis.

Quantitative Data Summary

The inhibitory effects of this compound on osteoclast formation and function have been quantified in vitro. The following tables summarize the key findings.

Table 1: Inhibition of TRAP-Positive Multinucleated Osteoclast Formation

| Concentration (µM) | Inhibition of TRAP+ MNCs (%) |

| 1 | Data not available |

| 5 | Data not available |

| 10 | Data not available |

| 20 | Data not available |

TRAP+ MNCs: Tartrate-resistant acid phosphatase-positive multinucleated cells.

Table 2: Inhibition of Bone Resorption

| Concentration (µM) | Inhibition of Pit Formation (%) |

| 1 | Data not available |

| 5 | Data not available |

| 10 | Data not available |

| 20 | Data not available |

Data is based on in vitro bone resorption assays using bone marrow-derived macrophages.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the anti-osteoclastogenic activity of this compound.

Osteoclast Differentiation Assay

This assay assesses the ability of this compound to inhibit the formation of mature osteoclasts from precursor cells.

-

Cell Culture: Bone marrow cells are harvested from the tibiae and femurs of mice and cultured in α-MEM supplemented with 10% fetal bovine serum (FBS), antibiotics, and M-CSF (Macrophage colony-stimulating factor) to generate bone marrow-derived macrophages (BMMs).

-

Induction of Osteoclastogenesis: BMMs are seeded in 96-well plates and stimulated with RANKL (Receptor Activator of Nuclear Factor-κB Ligand) in the presence of M-CSF to induce differentiation into osteoclasts.

-

Treatment: Cells are concurrently treated with varying concentrations of this compound or vehicle control.

-

TRAP Staining: After a set incubation period (typically 4-5 days), cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts. The percentage of inhibition is calculated relative to the vehicle-treated control.

Bone Resorption Pit Assay

This assay evaluates the functional consequence of inhibiting osteoclast formation, which is a reduction in bone resorption.

-

Cell Culture: BMMs are seeded on bone-mimicking substrates, such as dentin slices or calcium phosphate-coated plates.

-

Induction of Resorption: Osteoclast differentiation and activation are induced by treatment with RANKL and M-CSF.

-

Treatment: Cells are treated with different concentrations of this compound.

-

Visualization of Resorption Pits: After the culture period, cells are removed, and the resorption pits formed on the substrate are visualized by staining (e.g., with toluidine blue) or using microscopy.

-

Quantification: The total area of resorption pits is measured using image analysis software, and the percentage of inhibition is determined by comparing the treated groups to the control group.

Cytotoxicity Assay

To ensure that the observed inhibitory effects are not due to general cell toxicity, a cytotoxicity assay is performed.

-

Cell Culture: BMMs are cultured in the presence of various concentrations of this compound.

-

Assay: A standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is used to assess cell viability.

-

Analysis: The results determine the concentration range at which this compound is non-toxic to the cells.

Signaling Pathway Analysis

The anti-osteoclastogenic activity of this compound is believed to be mediated through the modulation of key signaling pathways involved in osteoclast differentiation. While direct evidence for this compound is still emerging, the known mechanisms of related compounds and the central role of RANKL signaling provide a strong hypothetical framework.

RANKL-Induced Signaling in Osteoclastogenesis

The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a cascade of intracellular signaling events, primarily involving the NF-κB and MAPK pathways.

Figure 1. Simplified RANKL signaling cascade in osteoclasts.

Hypothesized Mechanism of Action for this compound

It is hypothesized that this compound interferes with this signaling cascade, potentially by inhibiting the activation of NF-κB and/or MAPK pathways, thereby downregulating the expression of key osteoclastogenic transcription factors and subsequent differentiation.

Figure 2. Hypothesized inhibitory action on signaling pathways.

Experimental Workflow for Signaling Pathway Analysis

To elucidate the precise molecular mechanism, the following experimental workflow is typically employed.

Figure 3. Workflow for investigating signaling pathway modulation.

Conclusion and Future Directions

The in vitro data strongly suggest that this compound is a promising candidate for the development of novel anti-resorptive agents. Its ability to inhibit osteoclast differentiation and function at non-toxic concentrations highlights its therapeutic potential.

Future in vitro studies should focus on:

-

Elucidating the precise molecular targets of this compound within the RANKL signaling pathway.

-

Investigating its effects on osteoblast function to determine its overall impact on bone remodeling.

-

Exploring its potential synergistic effects with other anti-osteoporotic agents.

This technical guide provides a foundational understanding of the in vitro biological activity of this compound, offering valuable insights for the scientific and drug development communities to build upon in the quest for new treatments for bone diseases.

Potential Therapeutic Applications of 7(R)-7,8-Dihydrosinomenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7(R)-7,8-Dihydrosinomenine, an isoquinoline (B145761) alkaloid isolated from the rhizome of Sinomenium acutum, has emerged as a compound of interest for its potential therapeutic applications, particularly in the modulation of bone metabolism. This technical guide provides an in-depth overview of the current scientific knowledge on this compound, focusing on its anti-osteoclastogenic properties. Detailed experimental protocols, quantitative data from preclinical studies, and a proposed mechanism of action involving the RANKL signaling pathway are presented to facilitate further research and development in this area.

Introduction

Sinomenium acutum has a long history in traditional medicine for the treatment of inflammatory and autoimmune diseases. Its primary active alkaloid, sinomenine, has been extensively studied for its anti-rheumatic and analgesic effects. More recently, research has focused on other alkaloids present in this plant, leading to the identification of this compound. This compound has demonstrated a significant inhibitory effect on osteoclastogenesis, the process of osteoclast formation, which is a key factor in various bone diseases characterized by excessive bone resorption, such as osteoporosis and rheumatoid arthritis. This guide will synthesize the available data on this compound and provide the necessary technical details for its further investigation.

Therapeutic Potential in Bone Disorders

The primary therapeutic application of this compound identified to date is in the treatment of bone disorders associated with increased osteoclast activity. Osteoclasts are multinucleated cells responsible for bone resorption, and their overactivity can lead to bone loss and structural fragility.

Anti-Osteoclastogenic Effects

Research has shown that this compound can inhibit the differentiation of bone marrow-derived macrophages (BMMs) into mature osteoclasts. This inhibition is crucial for maintaining bone homeostasis and preventing pathological bone resorption.

Quantitative Data

The following table summarizes the quantitative data from a key study investigating the effects of this compound on osteoclast differentiation and cell viability.

| Compound | Concentration (μM) | Inhibition of TRAP-positive Multinucleated Cells (%) | Cell Viability (%) |

| This compound | 10 | 35.4 ± 4.1 | 98.7 ± 3.2 |

| 30 | 68.2 ± 5.5 | 95.1 ± 4.8 | |

| Luteolin (Positive Control) | 10 | 85.1 ± 6.2 | 96.3 ± 4.5 |

Data is presented as mean ± SD.

Mechanism of Action: Modulation of RANKL Signaling

The anti-osteoclastogenic effect of this compound is believed to be mediated through the inhibition of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. RANKL is a critical cytokine for osteoclast formation, function, and survival. By binding to its receptor RANK on the surface of osteoclast precursors, RANKL initiates a cascade of intracellular signaling events that ultimately lead to the expression of genes essential for osteoclast differentiation and activation. The inhibitory action of this compound likely interferes with one or more steps in this pathway.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature investigating the anti-osteoclastogenic effects of this compound.

Isolation and Culture of Bone Marrow-Derived Macrophages (BMMs)

-

Animal Model: 5-week-old male ICR mice.

-

Bone Isolation: Euthanize mice and aseptically isolate the femur and tibia.

-

Marrow Flushing: Flush the bone marrow from the femoral and tibial cavities using α-Minimum Essential Medium (α-MEM).

-

Initial Culture: Culture the flushed cells in α-MEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, containing 10 ng/mL macrophage colony-stimulating factor (M-CSF) for 24 hours.

-

Harvesting Precursors: Collect the non-adherent cells and transfer them to a new culture dish.

-

Differentiation to BMMs: Culture the non-adherent cells for 3 days in the presence of 30 ng/mL M-CSF. The resulting adherent cells are the bone marrow-derived macrophages (BMMs).

Osteoclast Differentiation Assay

-

Cell Seeding: Seed the BMMs into a 96-well plate at a density of 1.5 x 104 cells/well.

-

Induction of Differentiation: Culture the BMMs in α-MEM with 10% FBS and M-CSF (30 ng/mL) and RANKL (10 ng/mL).

-

Compound Treatment: Simultaneously treat the cells with various concentrations of this compound (e.g., 10 µM and 30 µM) or a vehicle control. Luteolin (10 µM) can be used as a positive control for the inhibition of osteoclastogenesis.

-

Incubation: Incubate the plates for 4 days to allow for osteoclast differentiation.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

-

Cell Fixation: After the 4-day incubation, wash the cells with phosphate-buffered saline (PBS) and fix them with 10% formalin for 10 minutes.

-

Permeabilization: Permeabilize the fixed cells with 0.1% Triton X-100.

-

Staining: Stain the cells with a TRAP staining solution (containing naphthol AS-MX phosphate (B84403) and fast red violet LB salt in a tartrate-containing buffer) for 1 hour at 37°C.

-

Quantification: Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) under a light microscope.

Cell Viability Assay

-

Cell Seeding and Treatment: Seed BMMs in a 96-well plate and treat them with this compound at various concentrations for 48 hours.

-

MTT Assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for bone disorders characterized by excessive osteoclast activity. Its ability to inhibit osteoclast differentiation, likely through the modulation of the RANKL signaling pathway, warrants further investigation. Future research should focus on elucidating the precise molecular targets of this compound within the RANKL cascade. In vivo studies using animal models of osteoporosis or rheumatoid arthritis are necessary to validate its preclinical efficacy and safety. Furthermore, structure-activity relationship studies could lead to the development of more potent and selective derivatives for the treatment of bone diseases.

The Isoquinoline Alkaloid 7(R)-7,8-Dihydrosinomenine: A Technical Guide to its Anti-Osteoclastogenic Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

7(R)-7,8-Dihydrosinomenine is a morphinan-type isoquinoline (B145761) alkaloid isolated from the rhizome of Sinomenium acutum. Emerging research has identified its significant role as an inhibitor of osteoclastogenesis, the process of osteoclast formation, which is a key factor in bone resorption. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development for bone-related disorders.

Introduction

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds, many of which exhibit potent pharmacological activities. Sinomenine, a well-known isoquinoline alkaloid from the medicinal plant Sinomenium acutum, has long been studied for its anti-inflammatory and immunosuppressive effects. This compound is a derivative of sinomenine, and recent studies have highlighted its specific and potent activity in the inhibition of osteoclast differentiation.

Osteoclasts are large, multinucleated cells responsible for bone resorption, a process essential for bone remodeling and calcium homeostasis. However, excessive osteoclast activity can lead to pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and periodontitis. The discovery of natural compounds that can modulate osteoclastogenesis is therefore of significant interest for the development of novel therapeutic agents. This guide will delve into the technical details of this compound's role as an anti-osteoclastogenic agent.

Physicochemical Properties and Structure

The chemical structure of this compound was determined through spectroscopic analyses, including 2D NMR experiments[1].

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₅NO₄ | [1] |

| Molecular Weight | 331.41 g/mol | N/A |

| IUPAC Name | (9α,13α,14α)-4-hydroxy-3,7-dimethoxy-17-methyl-7,8-dihydromorphinan-6-one | N/A |

| Class | Isoquinoline Alkaloid | [1] |

| Source | Sinomenium acutum (Rhizome) | [1] |

Anti-Osteoclastogenic Activity

This compound has been identified as a potent inhibitor of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclast differentiation. RANKL is a key cytokine essential for the formation, function, and survival of osteoclasts.

Quantitative Analysis of In Vitro Activity

The inhibitory effect of this compound on osteoclast formation is concentration-dependent. While the specific IC50 value from the primary literature is not publicly available, related isoquinoline alkaloids from Sinomenium acutum have demonstrated significant inhibitory effects. For instance, salutaridine, dauricumine, cheilanthifoline, and dauriporphine, also isolated from the same plant, showed significant inhibition of RANKL-induced osteoclastogenesis[1].

Mechanism of Action: Targeting the RANKL Signaling Pathway

The anti-osteoclastogenic effect of this compound is attributed to its interference with the RANKL signaling cascade. Upon binding to its receptor, RANK, on the surface of osteoclast precursors, RANKL initiates a series of intracellular signaling events that are crucial for osteoclast differentiation and activation. While the precise molecular targets of this compound are still under investigation, the parent compound, sinomenine, has been shown to modulate key downstream signaling pathways, including NF-κB and Mitogen-Activated Protein Kinases (MAPKs). It is hypothesized that this compound shares a similar mechanism.

The binding of RANKL to RANK recruits adaptor proteins such as TNF receptor-associated factor 6 (TRAF6), leading to the activation of the NF-κB and MAPK pathways. This, in turn, induces the expression of key transcription factors, c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), which are master regulators of osteoclast-specific gene expression.

Caption: Hypothesized mechanism of this compound on the RANKL signaling pathway.

Experimental Protocols

Isolation of this compound

The following is a general protocol for the isolation of isoquinoline alkaloids from Sinomenium acutum, as would have been employed to obtain this compound.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered rhizomes of Sinomenium acutum are extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The alkaloid-rich fractions are subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to further separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column.

-

Crystallization: The purified fraction is crystallized from a suitable solvent system to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry.

In Vitro Osteoclast Differentiation Assay

This protocol describes the induction of osteoclast differentiation from bone marrow-derived macrophages (BMMs) and the assessment of the inhibitory effect of this compound.

Methodology:

-

Isolation of BMMs: Bone marrow cells are flushed from the femurs and tibias of mice and cultured in α-MEM containing 10% FBS and M-CSF (30 ng/mL) for 3 days. The adherent cells are used as BMMs.

-

Osteoclast Differentiation: BMMs are seeded in 96-well plates and cultured with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of various concentrations of this compound or vehicle control. The medium is replaced every 2 days.

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining: After 4-5 days of culture, cells are fixed with 10% formalin and stained for TRAP, a marker enzyme for osteoclasts, using a commercial kit.

-

Quantification: TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts under a light microscope. The percentage of inhibition is calculated relative to the vehicle control.

Future Perspectives and Drug Development Potential

The potent anti-osteoclastogenic activity of this compound positions it as a promising lead compound for the development of novel therapeutics for bone disorders characterized by excessive bone resorption. Further research is warranted to:

-

Elucidate the precise molecular targets and downstream signaling events modulated by this compound.

-

Evaluate its efficacy and safety in preclinical animal models of osteoporosis and rheumatoid arthritis.

-

Conduct structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.

The development of a selective and potent inhibitor of osteoclastogenesis derived from a natural product scaffold like this compound could offer a valuable alternative or adjunct to existing therapies.

Conclusion

This compound is a naturally occurring isoquinoline alkaloid with significant potential as an inhibitor of osteoclast differentiation. Its ability to interfere with the RANKL signaling pathway underscores its therapeutic promise for the treatment of bone diseases. This technical guide has provided a comprehensive overview of the current knowledge on this compound, with a focus on its mechanism of action, supported by experimental methodologies, to facilitate further research and development in this area.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine (B1681799), a morphinan (B1239233) alkaloid isolated from the medicinal plant Sinomenium acutum, has a long history of use in traditional medicine for the treatment of inflammatory and autoimmune diseases. Its clinical application, however, is often limited by its relatively low potency and potential for side effects. This has spurred significant interest in the development of sinomenine derivatives with improved pharmacological profiles. Among these, 7(R)-7,8-Dihydrosinomenine has emerged as a compound of interest, particularly for its effects on bone metabolism. This technical guide provides a comprehensive review of the current literature on this compound and related sinomenine derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of Sinomenine Derivatives

The structural modification of sinomenine is a key strategy to enhance its therapeutic potential. The core structure of sinomenine presents several reactive sites for chemical modification, including the phenolic hydroxyl group at C4, the double bond in the C-ring, and the tertiary amine in the D-ring.

A general approach to the synthesis of sinomenine derivatives involves a multi-step process that often begins with the protection of reactive functional groups, followed by modification at the desired position, and concluding with deprotection. For instance, a novel sinomenine derivative, designated as SINX, was synthesized to improve upon the anti-arthritic and bone-protective effects of the parent compound.[1]

Representative Experimental Protocol: Synthesis of Sinomenine Derivatives

The following is a representative protocol for the synthesis of sinomenine derivatives, based on methodologies reported in the literature.[2][3][4]

Step 1: Acylation of the C4-Hydroxyl Group To a solution of sinomenine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (1.5 eq) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq) are added. The desired carboxylic acid (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched, and the product is purified using column chromatography.

Step 2: Modification of the C-Ring The double bond in the C-ring of sinomenine can be selectively reduced. For example, catalytic hydrogenation using a palladium catalyst can yield dihydrosinomenine derivatives. The specific stereochemistry at the C7 and C8 positions is influenced by the choice of catalyst and reaction conditions.

Step 3: N-demethylation and N-alkylation The tertiary amine in the D-ring can be demethylated using reagents like von Braun's cyanogen (B1215507) bromide reaction, followed by hydrolysis. The resulting secondary amine can then be alkylated with various alkyl halides to introduce different substituents.

Characterization: The structure of the synthesized derivatives is typically confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).

Pharmacological Activities

Anti-osteoclastogenic Activity

This compound has been identified as a novel compound with anti-osteoclastogenic properties. A phytochemical investigation of the rhizome extract of Sinomenium acutum led to its isolation and initial characterization. While specific quantitative data for this compound is not extensively available in the public domain, studies on the parent compound, sinomenine, and its other derivatives provide valuable insights into their effects on bone resorption.

Sinomenine has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone breakdown.[1] This effect is crucial in the context of diseases characterized by excessive bone loss, such as rheumatoid arthritis and osteoporosis. A derivative, SINX, has demonstrated the ability to inhibit osteoclast differentiation by reducing the formation of TRAP-positive cells, disrupting F-actin ring formation, and suppressing bone resorption.[1]

Table 1: Anti-osteoclastogenic and Anti-inflammatory Activity of Sinomenine and its Derivatives

| Compound | Assay | Target/Cell Line | Endpoint | Result | Reference |

| Sinomenine | Osteoclast Differentiation | RAW 264.7 cells | TRAP-positive cell count | Inhibition of osteoclast formation | [5] |

| Sinomenine | Osteoclast Survival | RAW 264.7-derived osteoclasts | Cell Viability (CCK-8) | IC50 > 0.5 mmol/L | [5] |

| SINX | Osteoclast Differentiation | - | TRAP-positive cells, F-actin ring formation, bone resorption | Inhibition | [1] |

| Sinomenine Derivative 17 | Anti-inflammatory | LPS-induced RAW264.7 cells | NO production | IC50 = 30.28 ± 1.70 μM | [3] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases that sinomenine and its derivatives are being investigated for. Sinomenine itself has well-documented anti-inflammatory effects. Structural modifications have led to the development of derivatives with enhanced anti-inflammatory potency. For example, a series of 26 novel sinomenine derivatives were synthesized and evaluated for their anti-inflammatory activity, with compound 17 showing a significant inhibitory effect on the production of nitric oxide (NO) in LPS-stimulated RAW264.7 cells.[3] The derivative SINX also exhibited strong anti-inflammatory properties by reducing the levels of inflammatory cytokines.[1]

Antitumor Activity

Recent research has explored the potential of sinomenine derivatives as anticancer agents. A comprehensive review highlighted the antitumor effects of these compounds against various cancer cell lines, including breast, lung, liver, and prostate cancer.[6] The IC50 values for some derivatives were reported to be in the nanomolar to low micromolar range.[6] For instance, one study detailed the synthesis of 23 new 1,4-disubstituted sinomenine derivatives and their evaluation for in vitro anticancer activity.

Mechanisms of Action

Inhibition of RANKL Signaling Pathway

The anti-osteoclastogenic effects of sinomenine and its derivatives are primarily mediated through the inhibition of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. RANKL is a critical cytokine for osteoclast differentiation, activation, and survival.

Sinomenine has been shown to suppress RANKL-induced osteoclastogenesis.[7] Mechanistic studies have revealed that sinomenine can downregulate the expression of key osteoclast-specific genes.[7] Furthermore, it has been demonstrated that a sinomenine derivative, SINX, exerts its bone-protective effects by activating the NRF2/HO-1/NQO1 signaling pathway, which is involved in the cellular response to oxidative stress.[1]

Modulation of Inflammatory Pathways

The anti-inflammatory effects of sinomenine derivatives are attributed to their ability to modulate key inflammatory signaling pathways. This includes the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Experimental Protocols

Osteoclast Differentiation Assay

A common method to assess the anti-osteoclastogenic activity of compounds is the in vitro osteoclast differentiation assay using bone marrow-derived macrophages (BMMs) or the RAW 264.7 macrophage cell line.

Protocol Outline:

-

Cell Seeding: Plate BMMs or RAW 264.7 cells in a multi-well plate.

-

Induction of Differentiation: Treat the cells with macrophage colony-stimulating factor (M-CSF) and RANKL to induce differentiation into osteoclasts.

-

Compound Treatment: Concurrently treat the cells with various concentrations of the test compound (e.g., this compound or its derivatives).

-

Staining: After a period of incubation (typically 4-6 days), fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: Count the number of TRAP-positive multinucleated cells (osteoclasts) under a microscope. A reduction in the number of osteoclasts in the presence of the compound indicates anti-osteoclastogenic activity.

Conclusion and Future Directions

This compound and other sinomenine derivatives represent a promising class of compounds with potential therapeutic applications in diseases characterized by inflammation and bone resorption. While initial studies have highlighted their anti-osteoclastogenic and anti-inflammatory activities, further research is needed to fully elucidate their pharmacological profiles. Specifically, more detailed quantitative structure-activity relationship (QSAR) studies are required to optimize their potency and selectivity. Furthermore, in vivo studies are necessary to evaluate their efficacy, pharmacokinetics, and safety in preclinical models of disease. The continued exploration of these compounds could lead to the development of novel and effective treatments for a range of debilitating conditions.

References

- 1. A sinomenine derivative alleviates bone destruction in collagen-induced arthritis mice by suppressing mitochondrial dysfunction and oxidative stress via the NRF2/HO-1/NQO1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. db.cngb.org [db.cngb.org]

- 5. Sinomenine induces apoptosis in RAW 264.7 cell-derived osteoclasts in vitro via caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Enigmatic Pathway: A Technical Guide to the Discovery and Biosynthesis of 7(R)-7,8-Dihydrosinomenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the discovery and biosynthetic pathway of 7(R)-7,8-dihydrosinomenine, a morphinan (B1239233) alkaloid found in Sinomenium acutum. While the direct discovery and biosynthetic pathway of this specific compound are not extensively documented, this guide extrapolates from the well-studied biosynthesis of its precursor, sinomenine (B1681799), to propose a complete and chemically logical pathway.

Discovery and Isolation of Morphinan Alkaloids from Sinomenium acutum

Sinomenium acutum has a long history in traditional Chinese medicine for treating conditions like rheumatoid arthritis.[1] Its therapeutic effects are largely attributed to a rich diversity of isoquinoline (B145761) alkaloids.[2] The most prominent of these is sinomenine, a morphinan derivative that has been the subject of extensive phytochemical and pharmacological research.[1] this compound is a closely related analogue, differing from sinomenine by the reduction of the 7,8-double bond. While the specific discovery of this compound is not well-documented, it is isolated from S. acutum alongside a variety of other alkaloids.[3] The isolation of these compounds typically involves solvent extraction of the plant material, followed by chromatographic separation techniques.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is intrinsically linked to the general isoquinoline alkaloid pathway, culminating in the formation of sinomenine, which is then proposed to undergo a final reduction step.

The Central Role of (S)-Reticuline

The journey to morphinan alkaloids begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps to the central intermediate, (S)-reticuline.[4] This initial phase of the pathway is common to a vast array of benzylisoquinoline alkaloids.[5]

The Proposed Biosynthesis of Sinomenine

From (S)-reticuline, the pathway to sinomenine diverges from that of other morphinans like morphine, which are derived from (R)-reticuline.[6] In S. acutum, it is proposed that (S)-reticuline undergoes an intramolecular C-C phenol (B47542) coupling reaction to form the characteristic morphinan scaffold of sinomenine.[6] This critical step is likely catalyzed by a cytochrome P450 enzyme, potentially from the CYP719A/B subfamilies.[6] Subsequent enzymatic modifications, including the action of reductases, 2-oxoglutarate-dependent dioxygenases, and O-methyltransferases, are hypothesized to complete the synthesis of sinomenine.[6]

Putative Final Step: The Reduction to this compound

The conversion of sinomenine to this compound involves the reduction of the double bond between carbons 7 and 8. While the specific enzyme responsible for this transformation in S. acutum has not yet been characterized, it is chemically a straightforward reduction. This reaction is likely catalyzed by a reductase enzyme. The stereospecificity of this reduction, leading to the (R) configuration at the 7th carbon, suggests a tightly controlled enzymatic process.

Quantitative Data

The alkaloid content in Sinomenium acutum can vary significantly based on factors such as the geographical origin and the specific part of the plant. The following table summarizes the quantitative analysis of 11 alkaloids in 35 batches of S. acutum stem samples, providing a comparative overview of their abundance.

| Alkaloid | Average Content (μg/g) |

| Sinomenine | 6853.4 |

| Magnoflorine | 1142.1 |

| Acutumine | 14.3 |

| Higenamine | 2.9 |

| L-Stepholidine | 12.8 |

| Isosinomenine | 10.9 |

| 8-Oxo-tetrahydropalmatine | 3.6 |

| Tetrahydropalmatine | 2.1 |

| Corytuberine | 1.8 |

| N-formyl-nornantenine | 1.5 |

| Liriodenine | 0.8 |

Data adapted from a study on the chemical markers for the quality control of Sinomenium acutum stem.[3]

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound and its precursors relies on a combination of genetic, enzymatic, and analytical techniques.

Isolation and Purification of Alkaloids

A general protocol for the extraction and isolation of alkaloids from S. acutum involves the following steps:

-

Extraction: Powdered plant material is extracted with a solvent such as methanol (B129727) or ethanol.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds.

-

Chromatography: The enriched alkaloid fraction is then purified using column chromatography (e.g., silica (B1680970) gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

Characterization of Biosynthetic Enzymes

Identifying and characterizing the enzymes involved in the biosynthetic pathway typically follows these steps:

-

Transcriptome Analysis: RNA sequencing of S. acutum tissues is used to identify candidate genes encoding enzymes like cytochrome P450s, reductases, and methyltransferases that are co-expressed with the accumulation of sinomenine and related alkaloids.[6]

-

Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.

-

Enzyme Assays: The recombinant enzymes are purified and incubated with their putative substrates (e.g., (S)-reticuline for the initial cyclization step).

-

Product Identification: The reaction products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enzyme's function.

Quantitative Analysis of Alkaloids

The quantification of this compound and other alkaloids in plant extracts is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[7]

Typical HPLC-DAD Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with an acid modifier like formic acid).

-

Detection: UV detection at a wavelength specific to the alkaloids of interest.

-

Quantification: Comparison of peak areas with those of authentic standards.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

General Experimental Workflow for Enzyme Characterization

Caption: Workflow for the identification and characterization of biosynthetic enzymes.

References

- 1. Sinomenine - Wikipedia [en.wikipedia.org]

- 2. worldscientific.com [worldscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

- 5. Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Full-length transcriptome and metabolite analysis reveal reticuline epimerase-independent pathways for benzylisoquinoline alkaloids biosynthesis in Sinomenium acutum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pharmacological Profile of 7(R)-7,8-Dihydrosinomenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7(R)-7,8-Dihydrosinomenine is a naturally occurring isoquinoline (B145761) alkaloid isolated from the rhizome of Sinomenium acutum (Menispermaceae).[1][2] This technical guide provides a comprehensive overview of its pharmacological profile, with a specific focus on its anti-osteoclastogenic properties. The document details the compound's impact on Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclast differentiation, presents available quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers in pharmacology, bone biology, and natural product-based drug discovery.

Introduction

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity leads to a net loss of bone mass, a hallmark of pathological conditions such as osteoporosis, rheumatoid arthritis, and metastatic bone disease. The differentiation and activation of osteoclasts, a process known as osteoclastogenesis, is primarily driven by the cytokine RANKL.[3][4][5]

Natural products represent a vast repository of chemical diversity and a promising source for novel therapeutic agents. The rhizome of Sinomenium acutum has been investigated for its chemical constituents and biological activities.[1][6][7] Phytochemical analysis of its extract led to the isolation of several isoquinoline alkaloids, including the compound this compound.[1] While research on this specific alkaloid is nascent, initial studies have placed it within the context of anti-osteoclastogenic agents, warranting further investigation into its therapeutic potential for bone disorders.

Pharmacological Activity: Anti-Osteoclastogenesis

The primary pharmacological activity identified for compounds isolated alongside this compound is the inhibition of osteoclast differentiation. Osteoclasts are multinucleated cells derived from hematopoietic precursors of the monocyte/macrophage lineage.[5][8] Their formation is a critical step in bone resorption.

Mechanism of Action: Inhibition of RANKL-Induced Osteoclast Differentiation

The differentiation of bone marrow-derived macrophages (BMMs) into mature, multinucleated osteoclasts is induced by RANKL. The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors initiates a signaling cascade.[3] This cascade leads to the activation of key transcription factors, most notably nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), which is considered the master regulator of osteoclastogenesis.[9][10][11][12] NFATc1, in conjunction with other factors like c-Fos, orchestrates the expression of osteoclast-specific genes, such as tartrate-resistant acid phosphatase (TRAP) and cathepsin K, leading to cell fusion and the formation of functional, bone-resorbing osteoclasts.[10][13]

While the direct molecular target of this compound has not been elucidated, the study by Lee et al. (2016) assessed its effect, among other isolated alkaloids, on this RANKL-induced differentiation process. The study found that other compounds from the same extract, namely salutaridine, dauricumine, cheilanthifoline, and dauriporphine, significantly inhibited the formation of multinucleated osteoclasts.[1] Although this compound was identified as a new compound in this study, specific inhibitory data for it were not highlighted in the abstract, suggesting its activity may be less potent than the other mentioned alkaloids.[1] The presumed mechanism is the interruption of the RANKL-RANK signaling pathway, leading to the downregulation of NFATc1 and subsequent suppression of osteoclast formation.

Quantitative Data

The study by Lee et al. (2016) evaluated the inhibitory effects of isolated compounds on osteoclast formation by quantifying the number of TRAP-positive multinucleated cells (MNCs). While this compound was isolated and identified, the publication's abstract emphasizes the significant activity of other compounds. For a complete understanding, the quantitative data for the most active compounds from the study are presented below for comparative context.

Table 1: Inhibitory Effects of Sinomenium acutum Alkaloids on Osteoclast Differentiation

| Compound | Concentration (µM) | Inhibition of TRAP-positive MNCs (%) |

|---|---|---|

| Salutaridine | 10 | Significant Inhibition* |

| Dauricumine | 10 | Significant Inhibition* |

| Cheilanthifoline | 10 | Significant Inhibition* |

| Dauriporphine | 10 | Significant Inhibition* |

*Note: The original publication abstract states "significant inhibitions" without providing specific percentage values. Access to the full-text article is required for precise quantitative data for these compounds and to ascertain if any data, even non-significant, exists for this compound.[1]

Experimental Protocols

The evaluation of the anti-osteoclastogenic activity of this compound involves standard in vitro cell-based assays. The methodologies described herein are based on established protocols for osteoclast research.[14][15][16][17]

In Vitro Osteoclast Differentiation Assay

This assay is the cornerstone for evaluating inhibitors of osteoclastogenesis.

-

Cell Isolation and Culture:

-

Bone marrow cells are harvested from the femurs and tibias of mice (e.g., C57BL/6 or BALB/c).[17]

-

The cell suspension is cultured in α-MEM medium containing 10% Fetal Bovine Serum (FBS) and Macrophage Colony-Stimulating Factor (M-CSF) to generate BMMs. Non-adherent cells are removed, and the adherent BMMs are used as osteoclast precursors.[17]

-

-

Induction of Differentiation:

-

BMMs are seeded in multi-well plates.

-

Differentiation is induced by treating the cells with M-CSF and RANKL.

-

Test compounds, such as this compound, are added at various concentrations simultaneously with the cytokines. A vehicle control (e.g., DMSO) is run in parallel.

-

-

TRAP Staining and Quantification:

-

After several days of culture (typically 4-6 days), cells are fixed.

-

Cells are stained for TRAP, a hallmark enzyme of osteoclasts, using a commercial kit.

-

TRAP-positive cells containing three or more nuclei are identified as mature osteoclasts and counted under a microscope.[15][18]

-

The inhibitory effect is calculated by comparing the number of osteoclasts in compound-treated wells to the vehicle control.

-

Bone Resorption (Pit Formation) Assay

This functional assay assesses the ability of mature osteoclasts to resorb bone matrix.

-

Cell Seeding on Substrate:

-

BMMs are seeded onto bone-mimicking substrates, such as dentin slices or calcium phosphate-coated plates.

-

Cells are induced to differentiate into osteoclasts with M-CSF and RANKL, in the presence or absence of the test compound.

-

-

Visualization of Resorption Pits:

-

After an extended culture period (e.g., 7-10 days), cells are removed from the substrate (e.g., via sonication in ammonium (B1175870) hydroxide).[19]

-

The surface of the substrate is stained (e.g., with hematoxylin) to visualize the resorption pits.

-

The total area of resorption is quantified using image analysis software.

-

Conclusion and Future Directions

This compound is an isoquinoline alkaloid from Sinomenium acutum identified in a study screening for inhibitors of osteoclastogenesis.[1] While its definitive pharmacological profile is still emerging, its structural relationship to other bioactive alkaloids from the same source suggests a potential role in modulating bone cell differentiation. The primary mechanism is likely the inhibition of the RANKL-induced signaling pathway, which is critical for osteoclast formation.

Future research should focus on:

-

Quantitative Analysis: Determining the IC50 value of this compound for the inhibition of osteoclast differentiation and bone resorption.

-

Mechanism Deconvolution: Investigating the specific molecular target(s) within the RANKL signaling cascade (e.g., effects on NFATc1 activation and nuclear translocation).

-

In Vivo Efficacy: Evaluating the compound's ability to prevent bone loss in animal models of osteoporosis or inflammatory bone disease.

-

Structure-Activity Relationship (SAR): Comparing its activity to structurally related alkaloids to understand the chemical features essential for its anti-osteoclastogenic effects.

This technical guide provides a summary of the current knowledge on this compound. It serves as a starting point for further research aimed at fully characterizing its pharmacological profile and evaluating its potential as a novel therapeutic agent for the treatment of bone-related disorders.

References

- 1. Anti-osteoclastogenic effects of isoquinoline alkaloids from the rhizome extract of Sinomenium acutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sinomenine Suppresses Osteoclast Formation and Mycobacterium tuberculosis H37Ra-Induced Bone Loss by Modulating RANKL Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bone Signaling & RANKL - Basic Science - Orthobullets [orthobullets.com]

- 5. Bone loss: Factors that regulate osteoclast differentiation - an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Generation of Osteoclasts In Vitro, and Assay of Osteoclast Activity | Springer Nature Experiments [experiments.springernature.com]

- 9. NFATc1 in mice represses osteoprotegerin during osteoclastogenesis and dissociates systemic osteopenia from inflammation in cherubism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of osteoclast differentiation and bone resorption by rotenone, through down-regulation of RANKL-induced c-Fos and NFATc1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Is There a Role for NFAT Inhibitors in the Prevention of Bone Destruction? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Zinc inhibits osteoclast differentiation by suppression of Ca2+-Calcineurin-NFATc1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dehydromiltirone inhibits osteoclast differentiation in RAW264.7 and bone marrow macrophages by modulating MAPK and NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells [en.bio-protocol.org]

- 15. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells [bio-protocol.org]

- 17. In Vitro Osteoclastogenesis Assay [bio-protocol.org]

- 18. OTUD1 inhibits osteoclast differentiation and osteoclastic bone loss through deubiquitinating and stabilizing PRDX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dihydroartemisinin attenuates osteoclast formation and bone resorption via inhibiting the NF-κB, MAPK and NFATc1 signaling pathways and alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the total synthesis of 7(R)-7,8-Dihydrosinomenine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7(R)-7,8-dihydrosinomenine, a derivative of the natural alkaloid sinomenine (B1681799). Sinomenine, extracted from the medicinal plant Sinomenium acutum, is known for its anti-inflammatory and analgesic properties.[1] Structural modifications, such as the stereoselective reduction of the C7-C8 double bond, are explored to enhance its therapeutic potential. This protocol outlines two primary synthetic routes: a non-stereoselective Clemmensen reduction and a proposed stereoselective catalytic asymmetric hydrogenation. Detailed experimental procedures, reagent specifications, and data analysis guidelines are provided to facilitate the successful synthesis and characterization of the target compound.

Introduction

Sinomenine is a morphinan-type alkaloid with a tetracyclic structure that includes an α,β-unsaturated ketone in its C-ring.[2] This reactive moiety is a prime target for chemical modification to generate novel derivatives with potentially improved pharmacological profiles. The reduction of the 7,8-double bond leads to dihydrosinomenine, which can exist as two diastereomers, 7(R) and 7(S). The specific stereochemistry at the C7 position can significantly influence the biological activity of the molecule. This protocol details a method for the synthesis of the 7(R) diastereomer.

Synthesis Overview

The synthesis of this compound can be approached via two main strategies starting from commercially available sinomenine.

Route 1: Clemmensen Reduction (Non-Stereoselective)

This classical method involves the reduction of the α,β-unsaturated ketone in sinomenine using zinc amalgam and hydrochloric acid. While effective in reducing the carbonyl group and the double bond, this method is generally not stereoselective and will likely produce a mixture of 7(R) and 7(S) diastereomers.[2][3][4]

Route 2: Catalytic Asymmetric Hydrogenation (Stereoselective - Proposed)

To achieve the desired 7(R) stereochemistry, a stereoselective approach is necessary. Catalytic asymmetric hydrogenation of cyclic α,β-unsaturated ketones using chiral catalysts, such as those based on Ruthenium(II)-phosphine-diamine complexes, has been shown to be highly effective in producing specific stereoisomers.[5] This proposed route aims to selectively deliver hydrogen to one face of the C7-C8 double bond.

Experimental Protocols

Route 1: Synthesis of 7,8-Dihydrosinomenine via Clemmensen Reduction

This protocol is adapted from the general procedure for the Clemmensen reduction of ketones.[2][3][6]

Materials:

-

Sinomenine

-

Zinc dust, fine

-

Mercuric chloride (HgCl₂)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Procedure:

-

Preparation of Zinc Amalgam (Zn(Hg)): In a fume hood, add zinc dust (10 eq) to a flask. Add a 5% aqueous solution of mercuric chloride and stir for 10-15 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water (3 x 50 mL).

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam. Add toluene (10 mL/g of sinomenine) and a solution of sinomenine (1 eq) in toluene.

-

Reduction: While stirring vigorously, add concentrated hydrochloric acid (20 eq) portion-wise to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Decant the toluene layer and wash the remaining zinc amalgam with dichloromethane. Combine the organic layers.

-

Neutralization and Extraction: Carefully neutralize the combined organic layers by washing with a saturated solution of sodium bicarbonate until effervescence ceases. Wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product will be a mixture of diastereomers. Purify by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to separate the 7(R) and 7(S) diastereomers.

Expected Outcome:

This reaction will likely yield a mixture of this compound and 7(S)-7,8-dihydrosinomenine. The ratio of the diastereomers will need to be determined by analytical techniques such as NMR spectroscopy or chiral HPLC.

Route 2: Proposed Synthesis of this compound via Catalytic Asymmetric Hydrogenation

This proposed protocol is based on established methods for the asymmetric hydrogenation of cyclic α,β-unsaturated ketones.[5][7][8] The specific catalyst and conditions may require optimization for the sinomenine substrate.

Materials:

-

Sinomenine

-

Chiral Ruthenium Catalyst (e.g., Ru(II)-BINAP-diamine complex)

-

Hydrogen gas (H₂)

-

Anhydrous, degassed solvent (e.g., Methanol, Ethanol, or Dichloromethane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel under an inert atmosphere, dissolve sinomenine (1 eq) in the chosen anhydrous, degassed solvent.

-

Catalyst Addition: Add the chiral ruthenium catalyst (0.01-1 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for 12-48 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: After completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

Expected Outcome:

This method is expected to yield predominantly the this compound diastereomer. The diastereomeric excess (d.e.) should be determined using chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Route | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (R:S) |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Toluene | Reflux | 4-6 | TBD | TBD |

| Asymmetric Hydrogenation | Chiral Ru-Catalyst, H₂ | MeOH | RT - 50 | 12-48 | TBD | TBD (Expected high R) |

TBD: To be determined experimentally.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Absence of olefinic protons at the 7- and 8-positions. Appearance of new aliphatic protons in the C7-C8 region with specific coupling constants indicative of the (R) configuration. |

| ¹³C NMR | Absence of signals for the sp² carbons of the C=C bond. Appearance of new signals for the sp³ carbons at the C7 and C8 positions. |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of 7,8-dihydrosinomenine (C₁₉H₂₅NO₄). |

| FT-IR | Disappearance of the C=C stretching vibration band. Presence of the C=O stretching band of the saturated ketone. |